6-(2-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Description
Its structure features a fused pyrazole-pyrimidinone core substituted at position 6 with a 2-chlorobenzyl group, position 1 with an ethyl group, position 3 with a methyl group, and position 5 with a thioxo (C=S) moiety. Such modifications are often explored to optimize bioavailability, target affinity, or metabolic stability in drug discovery .
Properties
IUPAC Name |
6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-5-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4OS/c1-3-20-13-12(9(2)18-20)17-15(22)19(14(13)21)8-10-6-4-5-7-11(10)16/h4-7H,3,8H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPCVHIKZYSKIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)NC(=S)N(C2=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of HMS3435D07 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells.
Mode of Action
HMS3435D07 interacts with CDK2, inhibiting its activity. This inhibition is achieved through competitive binding to the ATP-binding site of CDK2. The compound’s interaction with CDK2 results in the alteration of the cell cycle progression and induction of apoptosis within cells.
Biochemical Pathways
The inhibition of CDK2 by HMS3435D07 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase. This results in the arrest of the cell cycle, thereby inhibiting cell proliferation. The compound also induces apoptosis, a programmed cell death pathway, contributing to its antitumor activity.
Result of Action
The result of HMS3435D07’s action is the significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively. It also exhibits moderate activity against HepG-2 with an IC50 range of 48–90 nM.
Biological Activity
The compound 6-(2-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a member of the pyrazolopyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 310.80 g/mol. The structure features a thioxo group and a pyrazolo-pyrimidine core, which are critical for its biological activity.
Biological Activity Overview
Research indicates that pyrazolopyrimidine derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific compound under consideration has shown promising results in various biological assays.
Antimicrobial Activity
Studies have demonstrated that compounds with similar structures to this compound possess significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds in the pyrazolopyrimidine class have been tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Results indicated that some derivatives exhibited Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like chloramphenicol .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 6-(2-chlorobenzyl)-1-ethyl... | S. aureus | 10 |
| 6-(2-chlorobenzyl)-1-ethyl... | E. coli | 15 |
| 6-(2-chlorobenzyl)-1-ethyl... | P. aeruginosa | 20 |
Antifungal Activity
In addition to antibacterial properties, similar compounds have also shown antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. The efficacy against these fungi suggests potential for therapeutic use in fungal infections .
The exact mechanisms by which this compound exerts its biological effects remain under investigation. However, it is hypothesized that the thioxo group may play a role in enzyme inhibition or interference with nucleic acid synthesis in microbial cells.
Case Studies and Research Findings
Several studies have highlighted the potential of pyrazolopyrimidine derivatives in drug development:
- Anticancer Properties : Some derivatives have shown cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, compounds with structural similarities demonstrated IC50 values in the low micromolar range against various tumor cell lines .
- Inflammatory Response Modulation : Research has indicated that certain pyrazolopyrimidine compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases .
Scientific Research Applications
The compound 6-(2-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a member of the thioxo-pyrazolopyrimidine family and has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant case studies and data.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thioxo-pyrazolopyrimidines have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that modifications at the 2-position of the benzyl group can enhance cytotoxic activity against breast cancer cells, making this compound a candidate for further investigation in anticancer drug development .
Antimicrobial Properties
The antimicrobial efficacy of thioxo-pyrazolopyrimidine derivatives has been documented extensively. For example, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. A recent study highlighted that the presence of electron-withdrawing groups like chlorine enhances antibacterial activity, suggesting that this compound may possess notable antimicrobial properties .
Anticonvulsant Activity
Research has also pointed to the anticonvulsant potential of thioxo-pyrazolopyrimidine derivatives. In animal models, certain compounds demonstrated significant protection against seizures induced by chemical agents. The structure-activity relationship (SAR) studies indicated that modifications at specific positions could enhance anticonvulsant efficacy .
Enzyme Inhibition
Another promising application lies in enzyme inhibition. Compounds similar to this compound have been investigated for their ability to inhibit key enzymes involved in various metabolic pathways. For instance, inhibition of certain kinases has been linked to anti-inflammatory effects .
Case Study 1: Anticancer Screening
In a study published in Medicinal Chemistry Communications, researchers synthesized a series of thioxo-pyrazolopyrimidines and evaluated their anticancer activity against several cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The results showed that the compound exhibited an IC50 value significantly lower than standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antibacterial activity of various thioxo-pyrazolopyrimidines against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with chlorobenzyl substitutions had enhanced antibacterial properties compared to their non-chlorinated counterparts .
Case Study 3: Anticonvulsant Testing
In preclinical trials assessing anticonvulsant activity, this compound was subjected to electroshock seizure tests. The compound demonstrated significant protective effects at lower doses than previously reported analogs .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Chlorobenzyl Substitutions
2.1.1. 6-(4-Chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one This positional isomer replaces the 2-chlorobenzyl group with a 4-chlorobenzyl substituent.
2.1.2. 6-(2-Chlorobenzyl)-1-(4-chlorophenyl)-7-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one This compound (C19H15Cl2N3O2) shares the 2-chlorobenzyl group but replaces the pyrazole ring with an imidazole core. The hydroxyl group at position 7 may enhance hydrogen bonding but reduce metabolic stability compared to the thioxo group in the target compound. Crystallographic data (monoclinic P21/c, Z=4) suggest distinct packing behaviors influenced by intermolecular interactions (e.g., O–H···O and C–H···Cl bonds) .
Pyrazolo[4,3-d]pyrimidinone Derivatives with Varied Substituents
2.2.1. 6-(2,4-Dichloroanilino)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one This analogue substitutes the benzyl group with a 2,4-dichloroanilino moiety. The anilino group introduces stronger electron-withdrawing effects, which could alter electronic distribution and binding interactions. Additionally, the lack of an ethyl group at position 1 may affect pharmacokinetic properties .
The propyl group at position 3 and methyl at position 1 suggest a focus on optimizing steric and electronic profiles for enhanced selectivity .
Pyrazolo[1,5-a]pyrimidinone Analogues
Compounds such as MK59 (2-(tert-butyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) and MK7 (2-(3-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) exhibit distinct substitution patterns. The tert-butyl group in MK59 enhances lipophilicity, while the 3-chlorophenyl group in MK7 may improve aromatic stacking interactions. These structural variations highlight the importance of substituent positioning in modulating activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
